molecular formula C20H17N3Na2O11S3 B12383855 disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate

disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate

Cat. No.: B12383855
M. Wt: 617.5 g/mol
InChI Key: DHHGSXPASZBLGC-UHFFFAOYSA-L
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Preparation Methods

The synthesis of disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate involves several key steps:

    Raw Material Preparation: The primary raw materials include phenol and m-cresol.

    Acylation Reaction: Phenol is reacted with acyl chloride to form an ester, which is then subjected to an etherification reaction.

    Oxidation Reaction: The ester is oxidized using an oxidizing agent such as potassium nitrate under suitable conditions to induce color formation.

    Recrystallization: The reaction product is recrystallized to remove impurities.

    Drying and Pulverization: The final product is dried and pulverized to obtain the dye in powder form.

Chemical Reactions Analysis

Disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium nitrate and reducing agents like sodium dithionite.

Scientific Research Applications

Disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate involves its ability to form covalent bonds with cellulose fibers. The sulfonate groups enhance its solubility in water, allowing it to penetrate the fibers effectively. The azo group (-N=N-) in the compound is responsible for its vivid color, and the acetamido and hydroxy groups contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate is unique due to its high reactivity and affinity for cellulose fibers. Similar compounds include:

Properties

Molecular Formula

C20H17N3Na2O11S3

Molecular Weight

617.5 g/mol

IUPAC Name

disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33;;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2

InChI Key

DHHGSXPASZBLGC-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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